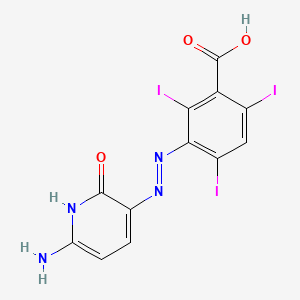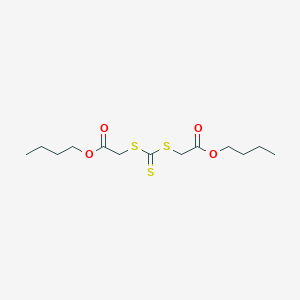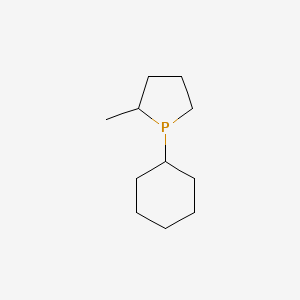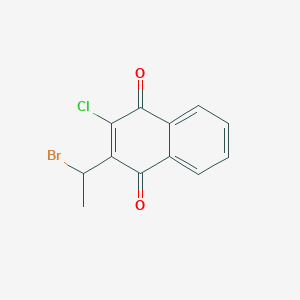
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Applications De Recherche Scientifique
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively. The 1,4-dione structure can undergo redox reactions, influencing cellular redox states and potentially affecting biological pathways. The compound’s effects on specific molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Bromoethyl)naphthalene
- 3-Chloronaphthalene-1,4-dione
- 2-Ethyl-3-chloronaphthalene-1,4-dione
Uniqueness
2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
113822-91-6 |
|---|---|
Formule moléculaire |
C12H8BrClO2 |
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3 |
Clé InChI |
CGTDOQMDENWXLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14316545.png)
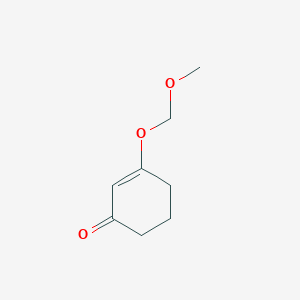
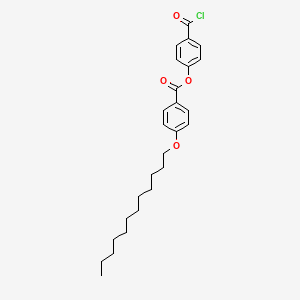
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
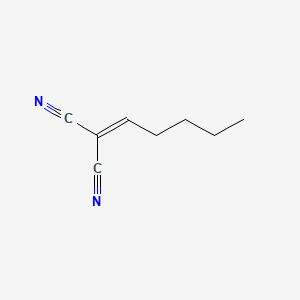
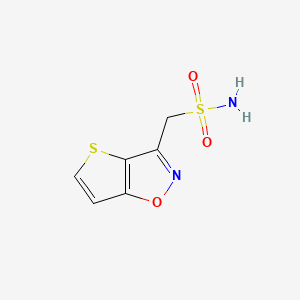
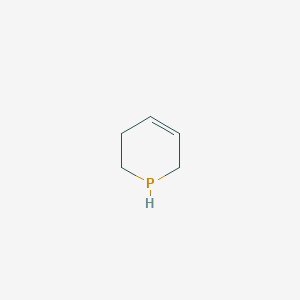
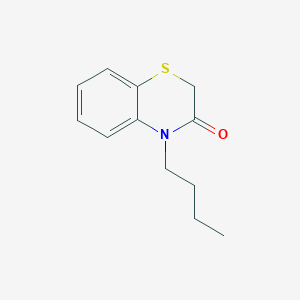
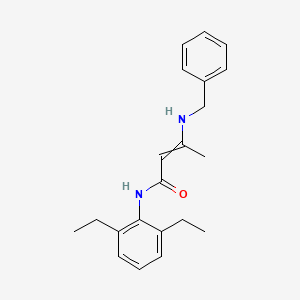
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
